molecular formula C10H13ClN2O2 B1440466 3-(2-Amino-propyl)-3H-benzooxazol-2-one hydrochloride CAS No. 1185302-96-8

3-(2-Amino-propyl)-3H-benzooxazol-2-one hydrochloride

Cat. No. B1440466
CAS RN: 1185302-96-8
M. Wt: 228.67 g/mol
InChI Key: YMQDCMPWMCARNM-UHFFFAOYSA-N
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Description

The compound is a derivative of benzooxazolone, which is a type of organic compound. Benzooxazolones are known to have various biological activities and are used in drug discovery .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Benzooxazolones, for example, can undergo various reactions due to the presence of the oxazole ring .

Scientific Research Applications

Analgesic and Anti-Inflammatory Activity

This compound has been studied for its potential analgesic and anti-inflammatory properties. Research indicates that derivatives of this compound may have significant effects in reducing pain and inflammation, making it a candidate for the development of new pain relief medications .

Hemostatic Effect

Another important application is its hemostatic effect. Certain water-soluble derivatives have shown promise in stopping bleeding, which could be beneficial in surgical procedures or treating conditions that cause excessive bleeding .

Antimicrobial Activity

The antimicrobial activity of this compound has also been explored. Its derivatives could potentially be used to create new antibiotics or antiseptic agents, contributing to the fight against resistant strains of bacteria .

Neurotropic Activity

The primary amine present in the compound allows for acylation, which can enhance its neurotropic activity. This suggests possible applications in the treatment of neurological disorders or as a component in the development of neuroactive drugs .

Forensic Analysis

In forensic science, the differentiation of isomeric substances like 3-(2-Amino-propyl)-3H-benzooxazol-2-one hydrochloride can be challenging. This compound and its isomers can be analyzed using advanced techniques such as mass spectrometry and UV spectroscopy, aiding in forensic investigations .

Pharmaceutical Synthesis

The compound serves as a building block in pharmaceutical synthesis. It’s involved in multi-component reactions to create a variety of pharmacologically active derivatives, which can lead to the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with. For instance, some benzooxazolones are known to interact with the 5-HT 2A receptor, which is involved in various neurological processes .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. It’s important to refer to the Safety Data Sheet (SDS) of the specific compound for accurate information .

Future Directions

The future directions in the research of a compound depend on its potential applications. For instance, benzooxazolones and similar compounds are being studied for their potential use in various therapeutic areas .

properties

IUPAC Name

3-(2-aminopropyl)-1,3-benzoxazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c1-7(11)6-12-8-4-2-3-5-9(8)14-10(12)13;/h2-5,7H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQDCMPWMCARNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2OC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Amino-propyl)-3H-benzooxazol-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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